molecular formula C28H38F3N5O2 B7856022 Vicriviroc CAS No. 394730-30-4

Vicriviroc

Cat. No.: B7856022
CAS No.: 394730-30-4
M. Wt: 533.6 g/mol
InChI Key: CNPVJJQCETWNEU-CYFREDJKSA-N
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Description

Vicriviroc is a small-molecule CCR5 antagonist developed by Schering-Plough (now Merck & Co.) for the treatment of HIV-1 infection. It inhibits viral entry by binding to the CCR5 co-receptor, preventing interaction between HIV-1 gp120 and host cells. This compound exhibits potent antiviral activity against CCR5-tropic (R5) HIV-1 strains, with an IC₅₀ of 0.1–2.0 nM in vitro . Phase II trials demonstrated significant viral load reduction in treatment-experienced patients when combined with optimized background therapy (OBT), achieving a mean decrease of 1.7–2.0 log₁₀ copies/mL at 24 weeks . However, phase III trials in treatment-naïve patients were halted due to inferior efficacy compared to efavirenz-based regimens, though development continued for treatment-experienced populations .

Preparation Methods

The synthesis of Vicriviroc involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Vicriviroc undergoes several types of chemical reactions, including:

Scientific Research Applications

Phase 2 Studies

Several phase 2 studies have evaluated the efficacy of vicriviroc in combination with optimized background regimens for treating HIV-1:

  • Efficacy Results :
    • In a study involving 118 treatment-experienced subjects, those receiving this compound at doses of 5 mg, 10 mg, and 15 mg demonstrated significant reductions in plasma HIV-1 RNA levels compared to placebo after 14 days and at 24 weeks. The mean changes in HIV-1 RNA levels were as follows:
      • 5 mg : -0.87 (14 days), -1.51 (24 weeks)
      • 10 mg : -1.15 (14 days), -1.86 (24 weeks)
      • 15 mg : -0.92 (14 days), -1.68 (24 weeks)
      • Placebo : +0.06 (14 days), -0.29 (24 weeks) .
  • Long-Term Efficacy :
    • A follow-up study indicated that this compound maintained virologic suppression over three years, with 49% of subjects achieving sustained viral suppression without rebound .

Resistance Studies

Resistance to this compound has been a concern in clinical settings. Research from the VICTOR-E1 study identified mutations associated with resistance among treatment-experienced subjects:

  • Among 79 this compound-treated subjects, 15 experienced virologic failure, and five had viruses resistant to this compound.
  • Sequence analysis revealed multiple amino acid changes in the gp160 envelope protein associated with resistance .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

  • Adverse events were generally similar between this compound and placebo groups, with grade 3/4 adverse events reported at comparable rates .
  • Notably, malignancies were observed in some subjects receiving this compound, raising questions about long-term safety and necessitating further investigation into the drug's relationship with cancer risk .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for optimizing its use:

  • This compound is metabolized primarily by the CYP3A4 enzyme; co-administration with ritonavir significantly increases its plasma concentrations, facilitating once-daily dosing .
  • Pharmacokinetic studies have established relationships between drug exposure and virologic response, aiding in dose selection for future clinical trials .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

StudyParticipantsDosageEfficacy ResultsSafety Findings
Phase 2 Study 1185 mg, 10 mg, 15 mgSignificant reduction in HIV RNA levelsSimilar adverse events to placebo
VICTOR-E1 Study 7920 mg or 30 mgResistance mutations identifiedNotable adverse events
Long-Term Follow-Up VariesVariesSustained virologic suppressionConcerns about malignancies

Mechanism of Action

Vicriviroc exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices on the extracellular side of C-C chemokine receptor type 5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of glycoprotein 120 to C-C chemokine receptor type 5. As a result, the entry of human immunodeficiency virus into the cell is blocked, thereby inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar CCR5 Antagonists

Maraviroc (Pfizer)

  • Mechanism & Binding : Maraviroc binds deeply within the CCR5 transmembrane pocket, inducing a unique receptor conformation that inhibits gp120 docking. Structural studies confirm its allosteric inhibition mechanism, distinct from Vicriviroc’s binding mode .
  • Efficacy : In the MOTIVATE trials, maraviroc reduced viral load by 1.6–2.0 log₁₀ copies/mL in treatment-experienced patients, comparable to this compound. However, maraviroc received FDA approval in 2007, whereas this compound remains investigational .
  • Resistance : Cross-resistance between maraviroc and this compound is rare. Maraviroc-resistant viruses (e.g., with A316T mutations) retain susceptibility to this compound in 97% of cases .
  • Safety: Maraviroc’s 5-year safety profile shows malignancy rates of 2.4 events/100 patient-years, aligning with placebo.
Parameter This compound Maraviroc
Approval Status Phase III (experienced only) FDA-approved (2007)
Resistance Mutations K305R, R315Q, G321E A316T, I323V
Half-Life 30–35 hours 14–23 hours
Malignancy Rate 0–11% (phase II/III) 2.4/100 patient-years

Aplaviroc (GlaxoSmithKline)

  • Discontinuation : Development halted in 2005 due to severe hepatotoxicity (grade 4 liver enzyme elevations in 4% of patients) .

Cenicriviroc (Tobira Therapeutics)

  • Advantages : Dual CCR2/CCR5 inhibition and longer half-life (~40 hours) enable once-daily dosing without ritonavir boosting, unlike this compound, which requires pharmacokinetic enhancers .
  • Clinical Progress : Phase III trials ongoing for HIV and NASH .

INCB9471 (Incyte Corporation)

  • Similarities to this compound: Both belong to the piperazino-piperidine family and share mechanistic overlap. INCB9471 shows broader antiviral coverage, including drug-resistant isolates, but avoids CYP450 inhibition, reducing drug-drug interaction risks .

Leronlimab (CytoDyn)

  • Class Difference: A monoclonal antibody targeting CCR5, unlike small-molecule this compound. Both block CCR5-mediated HIV entry and metastasis (e.g., in breast cancer), with comparable efficacy in preclinical models .

Resistance Profiles and Clinical Implications

  • This compound Resistance: Associated with V3 loop mutations (K305R, R315Q, G321E). No signature mutations identified, complicating resistance monitoring .
  • Maraviroc Resistance : Linked to A316T and I323V mutations. Resistance often arises in patients with low genetic barrier regimens (e.g., <1 active drug in OBT) .
  • Cross-Resistance : Rare between this compound and maraviroc due to divergent binding modes. In one study, 0/20 maraviroc-resistant viruses showed this compound resistance .

Clinical Trial Outcomes

Trial This compound Maraviroc
Phase II (Treatment-Experienced) 1.7–2.0 log₁₀ reduction (24 weeks) 1.6–2.0 log₁₀ reduction (48 weeks)
Phase III (Treatment-Naïve) Discontinued (inferior to efavirenz) N/A
Malignancy Incidence 0% (phase III) 2.4 events/100 patient-years

Biological Activity

Vicriviroc (SCH 417690) is an investigational CCR5 antagonist that has shown promise in the treatment of HIV-1 infection, particularly in patients with CCR5-tropic virus. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, resistance patterns, and safety profile.

This compound functions by selectively binding to the CCR5 receptor on the surface of CD4+ T-cells, blocking the entry of HIV-1 that utilizes this coreceptor for infection. This mechanism is crucial as it targets a specific pathway used by certain strains of HIV-1, particularly R5-tropic viruses. Unlike other antiretroviral therapies, this compound does not affect CXCR4-tropic or dual-tropic viruses, making it a targeted option for specific patient populations .

Phase 2 Studies

Several phase 2 studies have demonstrated the efficacy of this compound in treatment-experienced patients:

  • ACTG 5211 Study : In this study, participants received this compound at doses of 5 mg, 10 mg, or 15 mg alongside a failing regimen for 24 weeks. Results showed significant reductions in HIV-1 RNA levels compared to placebo:
    • Mean changes in HIV-1 RNA (log10 copies/mL) :
      • 5 mg: -1.51
      • 10 mg: -1.86
      • 15 mg: -1.68
      • Placebo: +0.06
    • Virologic failure rates were significantly lower in this compound groups (27% to 40%) compared to placebo (86%) at week 48 .
  • VICTOR-E1 Study : This larger trial confirmed the findings of ACTG 5211. Patients receiving this compound (20 mg or 30 mg) achieved a viral load below 50 copies/mL at week 48 at rates of 59% compared to 25% in the placebo group .
Study Dosage Viral Load Reduction Virologic Failure Rate
ACTG 52115 mg-1.5140%
10 mg-1.8627%
15 mg-1.6833%
VICTOR-E120 mgNot specifiedNot specified
30 mgNot specified41%

Resistance Patterns

Resistance to this compound has been documented, particularly among treatment-experienced patients. In the VICTOR-E1 study, five subjects developed resistance mutations after virologic failure. Analysis revealed multiple amino acid changes in the viral envelope protein (gp160) associated with reduced susceptibility to this compound . The absence of conserved mutation patterns suggests that resistance mechanisms may vary among individuals.

Safety Profile

The safety profile of this compound has been a point of interest due to reports of malignancies among trial participants. In the ACTG study, six malignancies were reported among this compound recipients compared to two in the placebo group . Although these incidents raised concerns regarding a potential link between CCR5 antagonism and cancer risk, further investigation is required to clarify this relationship.

Adverse Events

Adverse events reported during clinical trials were generally similar across treatment groups. Commonly observed grade 3/4 adverse events included gastrointestinal issues and laboratory abnormalities but were not significantly different from those observed with placebo .

Q & A

Basic Research Questions

Q. What experimental designs are most robust for evaluating Vicriviroc’s antiviral efficacy in clinical trials?

this compound’s efficacy in HIV treatment has been assessed through randomized, double-blind, placebo-controlled trials with optimized background antiretroviral regimens. Key elements include stratification by viral tropism (CCR5-tropic vs. dual/mixed [DM] virus) and monitoring virologic endpoints (e.g., HIV-1 RNA reduction) at critical intervals (e.g., day 14, week 24). For example, ACTG A5211 used a 48-week follow-up with tropism reassessment via enhanced-sensitivity assays to refine patient selection . Methodologically, early-phase trials often include dose-ranging arms (e.g., 5–30 mg daily) to establish pharmacokinetic-pharmacodynamic relationships .

Q. How do tropism assays influence this compound trial outcomes, and what are their limitations?

Tropism assays (e.g., original vs. enhanced-sensitivity assays) determine eligibility for CCR5 antagonist therapy by identifying R5-tropic virus. In ACTG A5211, subjects reclassified as DM-tropic using enhanced assays showed reduced virologic responses, highlighting the assay’s predictive value. However, false-negative tropism results may occur due to viral diversity or assay sensitivity thresholds, necessitating repeat testing at screening and study entry .

Q. What pharmacokinetic properties of this compound are critical for dosing optimization?

this compound’s pharmacokinetics support once-daily dosing due to its long half-life (~30 hours). Key parameters include bioavailability, protein binding, and interactions with ritonavir-boosted protease inhibitors (PI/r), which enhance exposure. Phase II trials (e.g., VICTOR-E1) explored higher doses (20–30 mg) to maximize viral suppression in treatment-experienced patients, guided by trough concentration (Ctrough) targets .

Advanced Research Questions

Q. How can contradictory data on this compound’s virologic failure rates be reconciled across studies?

Discrepancies in virologic failure rates (e.g., 27%–40% at 10–15 mg vs. 86% in placebo) often stem from differences in baseline viral tropism, assay sensitivity, or background regimen potency. For instance, ACTG A5211 identified DM-tropic virus in 29% of virologic failures, suggesting tropism shifts as a key confounder. Advanced analyses should incorporate longitudinal tropism testing and resistance phenotyping (e.g., maximal percentage inhibition [MPI] assays) to distinguish drug failure from viral escape .

Q. What molecular mechanisms underlie this compound resistance, and how can they be detected?

Resistance to this compound is rare but associated with reduced MPI in phenotypic assays rather than classical IC50 shifts. Genotypic analyses of envelope glycoproteins (gp160) reveal mutations in variable loops (V1/V2, V3, V4), though no consistent signature exists. Clonal sequencing of HIV-1 isolates from virologic failures is recommended to identify quasispecies heterogeneity and track emergent resistance .

Q. What conformational dynamics of this compound impact its CCR5 binding and antiviral activity?

this compound’s 3D structure, characterized via DFT calculations and NMR spectroscopy, shows conformational flexibility in its piperazine and piperidine rings. The planar amido group adopts multiple rotameric states, influencing receptor interactions. These findings inform structure-activity relationship (SAR) studies for designing analogs with improved CCR5 affinity and reduced off-target effects (e.g., hERG channel inhibition) .

Q. How do long-term safety profiles of this compound compare to other CCR5 antagonists?

Three-year follow-up data from ACTG A5211 show sustained virologic suppression (49% without rebound) and comparable adverse event rates to placebo, except for malignancies (6 vs. 2 cases), whose causality remains uncertain. Methodologically, post-marketing surveillance and nested case-control studies are needed to assess malignancy risks in broader populations .

Q. Methodological Considerations

  • Data Analysis : Use mixed-effects models to account for repeated measures (e.g., HIV-1 RNA trajectories) and censored data (e.g., dropout rates). Sensitivity analyses should address assay variability in tropism testing .
  • Toxicology : Adhere to OECD GIVIMP guidelines for in vitro/in vivo studies, emphasizing dose-response assessments and chemically defined test materials .
  • Structural Studies : Combine computational (e.g., B3LYP/6-31G(d) level DFT) and experimental (NMR, X-ray) approaches to resolve this compound’s conformational ensembles .

Properties

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897719
Record name Vicriviroc
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell.
Record name Vicriviroc
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

306296-47-9, 394730-30-4
Record name Vicriviroc
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vicriviroc [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-D (Old RN)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vicriviroc
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Record name VICRIVIROC
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